Cas no 25652-34-0 (6-Nitro-quinoxalin-2-ol)

6-Nitro-quinoxalin-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 6-Nitroquinoxalin-2-one
- 6-nitro-1H-quinoxalin-2-one
- 6-nitro-2-Quinoxalinol
- 6-Nitro-quinoxalin-2-ol
- 6-Nitro-1H-chinoxalin-2-on
- 6-nitro-2-quinoxalone
- 6-nitroquinoxalin-2(1)-one
- 6-nitroquinoxalin-2(1H)-one
- 6-nitroquinoxalin-2-ol
- 6-nitroquinoxaline-2(1H)-one
- CS-0042726
- MFCD11846470
- DTXSID80359927
- SY045918
- MFCD00837758
- A877520
- HMS3383I07
- SMR000230505
- AKOS016001556
- F52641
- AKOS005602296
- AM100583
- SCHEMBL1539067
- 6-nitroquinoxalone
- DB-067440
- OEAOPCQDVJKMQC-UHFFFAOYSA-N
- 25652-34-0
- 2(1H)-Quinoxalinone, 6-nitro-
- CHEMBL1353225
- HMS2594P11
- MLS000698978
- STK689359
- AE-842/31981021
-
- MDL: MFCD11846470
- Inchi: InChI=1S/C8H5N3O3/c12-8-4-9-7-3-5(11(13)14)1-2-6(7)10-8/h1-4H,(H,10,12)
- InChI Key: OEAOPCQDVJKMQC-UHFFFAOYSA-N
- SMILES: [O-][N+](=O)C1=CC2=NCC(=O)N=C2C=C1
Computed Properties
- Exact Mass: 191.03300
- Monoisotopic Mass: 191.03309103g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 87.3Ų
Experimental Properties
- Density: 1.64±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 306 ºC
- Solubility: Very slightly soluble (0.75 g/l) (25 º C),
- PSA: 91.57000
- LogP: 1.35450
6-Nitro-quinoxalin-2-ol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
6-Nitro-quinoxalin-2-ol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Nitro-quinoxalin-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1113366-10g |
6-Nitroquinoxalin-2-one |
25652-34-0 | 98% | 10g |
¥526 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1113366-1g |
6-Nitroquinoxalin-2-one |
25652-34-0 | 98% | 1g |
¥72 | 2023-04-14 | |
eNovation Chemicals LLC | D492372-100g |
6-Nitroquinoxalin-2-one |
25652-34-0 | 97% | 100g |
$1400 | 2023-09-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N192341-5g |
6-Nitro-quinoxalin-2-ol |
25652-34-0 | 97% | 5g |
¥288.90 | 2023-09-01 | |
Fluorochem | 219964-5g |
6-Nitroquinoxalin-2-one |
25652-34-0 | 95% | 5g |
£40.00 | 2022-03-01 | |
Ambeed | A241188-5g |
6-Nitroquinoxalin-2-one |
25652-34-0 | 95% | 5g |
$29.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1113366-5g |
6-Nitroquinoxalin-2-one |
25652-34-0 | 98% | 5g |
¥249 | 2023-04-14 | |
Chemenu | CM141801-10g |
6-Nitro-quinoxalin-2-ol |
25652-34-0 | 95% | 10g |
$127 | 2021-08-05 | |
Fluorochem | 219964-10g |
6-Nitroquinoxalin-2-one |
25652-34-0 | 95% | 10g |
£78.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PC088-1g |
6-Nitro-quinoxalin-2-ol |
25652-34-0 | 95% | 1g |
175CNY | 2021-05-08 |
6-Nitro-quinoxalin-2-ol Related Literature
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
Additional information on 6-Nitro-quinoxalin-2-ol
Recent Advances in the Study of 6-Nitro-quinoxalin-2-ol (CAS: 25652-34-0): A Comprehensive Research Brief
6-Nitro-quinoxalin-2-ol (CAS: 25652-34-0) is a quinoxaline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a bioactive compound with promising antimicrobial, anticancer, and enzyme inhibitory properties. This research brief synthesizes the latest findings on 6-Nitro-quinoxalin-2-ol, focusing on its molecular mechanisms, pharmacological activities, and potential clinical applications.
One of the key areas of interest is the compound's antimicrobial activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 6-Nitro-quinoxalin-2-ol exhibits potent inhibitory effects against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan biosynthesis. These findings suggest that 6-Nitro-quinoxalin-2-ol could serve as a lead compound for the development of novel antibiotics.
In the context of cancer research, 6-Nitro-quinoxalin-2-ol has shown promise as an anticancer agent. A recent in vitro study published in Bioorganic & Medicinal Chemistry Letters revealed that the compound induces apoptosis in several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. Mechanistic studies indicated that 6-Nitro-quinoxalin-2-ol triggers the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. These results highlight its potential as a chemotherapeutic agent, though further in vivo studies are warranted.
Another notable application of 6-Nitro-quinoxalin-2-ol is its role as an enzyme inhibitor. Research published in European Journal of Medicinal Chemistry in 2024 identified the compound as a potent inhibitor of tyrosine kinases, particularly those involved in inflammatory pathways. The study found that 6-Nitro-quinoxalin-2-ol effectively suppresses the activity of JAK2 and SYK kinases, which are implicated in autoimmune diseases such as rheumatoid arthritis. This discovery opens new avenues for the development of targeted therapies for inflammatory disorders.
Despite these promising findings, challenges remain in the clinical translation of 6-Nitro-quinoxalin-2-ol. Pharmacokinetic studies indicate that the compound has limited bioavailability, which may hinder its therapeutic efficacy. Recent efforts have focused on structural modifications to improve its solubility and metabolic stability. For instance, a 2024 study in ACS Medicinal Chemistry Letters reported the synthesis of 6-Nitro-quinoxalin-2-ol derivatives with enhanced pharmacokinetic profiles, paving the way for future preclinical evaluations.
In conclusion, 6-Nitro-quinoxalin-2-ol (CAS: 25652-34-0) represents a versatile scaffold with broad pharmacological potential. Its antimicrobial, anticancer, and enzyme inhibitory activities make it a valuable candidate for drug development. However, further research is needed to address its pharmacokinetic limitations and validate its efficacy in animal models. The ongoing exploration of its derivatives and mechanisms of action will likely yield new insights into its therapeutic applications in the coming years.
25652-34-0 (6-Nitro-quinoxalin-2-ol) Related Products
- 55687-20-2(5-Nitroquinoxalin-2(1H)-one)
- 89898-96-4(7-Nitro-2(1H)-quinoxalinone)
- 1428362-29-1(2-{2-(3,4-dimethylphenyl)pyrazolo1,5-apyrazin-4-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one)
- 1199773-18-6(2,4,6-Trimethyl-N'-(1,4-dioxaspiro4.5decan-8-ylidene)benzenesulfonohydrazide)
- 2229095-19-4(2-methyl-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)propan-2-ol)
- 2137790-78-2(1-ethynyl-N-methylcyclobutane-1-sulfonamide)
- 1803898-73-8(5-Bromo-2-chloro-6-cyano-1H-benzimidazole)
- 1029437-25-9((3-Fluoro-4-propoxyphenyl)methanol)
- 1804081-66-0(7-Iodobenzo[d]oxazole-2-acetic acid)
- 154283-98-4(4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one)
